molecular formula C16H24N2O5 B5493401 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid

2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid

Numéro de catalogue B5493401
Poids moléculaire: 324.37 g/mol
Clé InChI: UQOVISXNANEJCR-HIFRSBDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid, also known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known to possess a unique pharmacological profile that makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

The exact mechanism of action of 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid is not fully understood. However, it is believed to act on the cholinergic system by modulating the activity of nicotinic acetylcholine receptors. These receptors are known to play a crucial role in various neurological and psychiatric disorders, and modulation of their activity by 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid may provide therapeutic benefits.
Biochemical and Physiological Effects:
2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid has also been shown to decrease the levels of pro-inflammatory cytokines, which are known to contribute to the development of various neurological and psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the central nervous system. However, it has a short half-life, which may limit its effectiveness in some experiments. Additionally, 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid is relatively expensive, which may make it difficult to use in large-scale studies.

Orientations Futures

There are several future directions for research on 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and duration of treatment for these disorders. Another potential application is in the treatment of anxiety and depression, where 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid may provide an alternative to traditional antidepressant and anxiolytic medications. Additionally, 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid may have potential applications in the treatment of addiction and pain management. Further research is needed to fully understand the potential therapeutic benefits of 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid in these areas.
Conclusion:
In conclusion, 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid is a promising compound that has potential therapeutic applications in various neurological and psychiatric disorders. Its unique pharmacological profile makes it a promising candidate for further research and development. However, more research is needed to fully understand its mechanism of action and potential therapeutic benefits.

Méthodes De Synthèse

The synthesis of 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid involves the reaction of 3,5-dimethoxybenzoic acid with 3,4-dimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia. 2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Propriétés

IUPAC Name

2-[[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]methyl]-3,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-21-10-6-11(16(19)20)12(14(7-10)22-2)8-18-5-4-13(17)15(9-18)23-3/h6-7,13,15H,4-5,8-9,17H2,1-3H3,(H,19,20)/t13-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOVISXNANEJCR-HIFRSBDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)CC2=C(C=C(C=C2OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)CC2=C(C=C(C=C2OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]methyl]-3,5-dimethoxybenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.